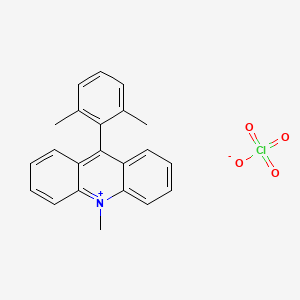

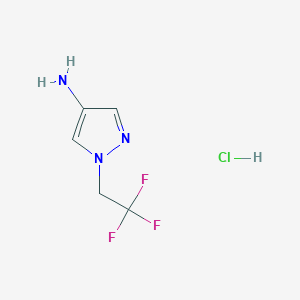

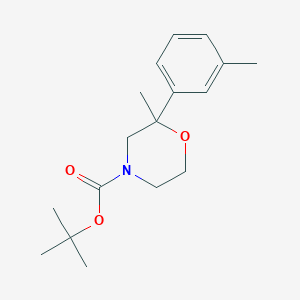

![molecular formula C14H16ClN B1451423 [2-(2-Phenylethyl)phenyl]amine hydrochloride CAS No. 107622-07-1](/img/structure/B1451423.png)

[2-(2-Phenylethyl)phenyl]amine hydrochloride

Übersicht

Beschreibung

“[2-(2-Phenylethyl)phenyl]amine hydrochloride” is a biochemical used for proteomics research . It is also known as “2-Phenylethylamine hydrochloride” and is a biogenic aromatic amine .

Synthesis Analysis

The synthesis of 2-Phenylethylamine involves the reduction of benzyl cyanide with hydrogen over a Raney nickel catalyst and the reduction of β-nitrostyrene with lithium aluminum hydride .Molecular Structure Analysis

The molecular formula of “[2-(2-Phenylethyl)phenyl]amine hydrochloride” is C14H15N HCl, and its molecular weight is 233.74 .Chemical Reactions Analysis

2-Phenylethylamine is a central nervous system stimulant and is related to many psychoactive compounds such as the amphetamines and catecholamines .Physical And Chemical Properties Analysis

2-Phenylethylamine is a water-soluble amine with a fishy odor . The melting point of 2-Phenylethylamine hydrochloride is 220-222 °C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Ligand Development

[2-(2-Phenylethyl)phenyl]aminehydrochloride: serves as a key scaffold in the development of ligands targeting various receptors and enzymes. Its structural motif is found in many bioactive compounds, including endogenous catecholamines like dopamine, which are critical for neuronal communication . Researchers utilize this compound to design ligands that can selectively bind to receptors such as adrenoceptors, dopamine receptors, and others, potentially leading to new therapeutic agents.

Proteomics Research

This compound is used in proteomics to study protein interactions and functions. It can act as a biochemical probe to understand the binding affinity and selectivity of proteins, which is essential for elucidating biological pathways and identifying potential drug targets .

Neurotransmission Studies

Due to its similarity to natural neurotransmitters, [2-(2-Phenylethyl)phenyl]aminehydrochloride is used to study monoamine neurotransmission. It helps in understanding the role of trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in the brain, which are important for the regulation of mood and stress responses .

Synthetic Alkaloid Research

Researchers are interested in this compound for its role in the synthesis of complex alkaloids. These synthetic alkaloids have applications ranging from medicinal chemistry to the study of natural biosynthetic pathways .

Drug Abuse-Related Conditions

The structural motif of [2-(2-Phenylethyl)phenyl]aminehydrochloride is also found in various “designer drugs” and recreational substances. Studying this compound helps in understanding the pharmacological effects and potential risks associated with drug abuse .

Bioactive Compound Screening

In the search for new therapeutic agents, this compound is used in the screening of bioactive molecules. Its phenethylamine structure is a common feature in many compounds with significant biological activity, making it a valuable tool in medicinal chemistry research .

Wirkmechanismus

Target of Action

It is known that 2-phenylethylamines, a group to which this compound belongs, interact with various receptors such as adrenoceptors, dopamine receptors, and others . These receptors play crucial roles in various physiological processes, including mood regulation, stress response, and voluntary movement .

Mode of Action

Phenethylamines, in general, are known to interact with their targets, causing changes in cellular signaling . For instance, they can release norepinephrine and dopamine, neurotransmitters that play a central role in mood regulation and stress response .

Biochemical Pathways

For example, they can induce acetylcholine release via a glutamate-mediated mechanism . They also bind to the human trace amine-associated receptor 1 (hTAAR1) as an agonist , affecting the signaling pathways associated with this receptor.

Result of Action

Given its similarity to phenethylamines, it may influence cellular signaling by interacting with various receptors and affecting neurotransmitter release .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-phenylethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12;/h1-9H,10-11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVAJMCXGSVLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

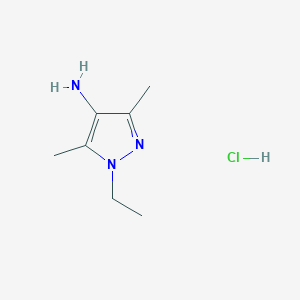

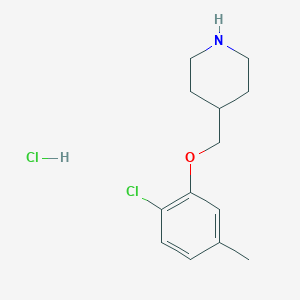

![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)

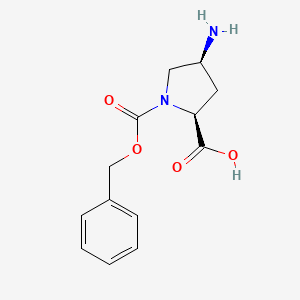

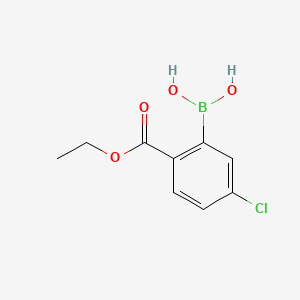

![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)

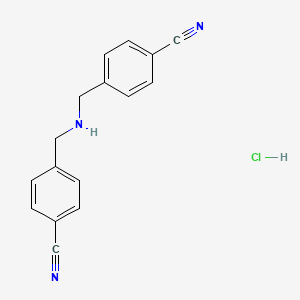

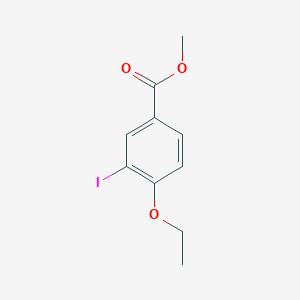

![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)

![(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate](/img/structure/B1451351.png)